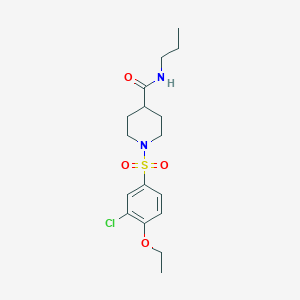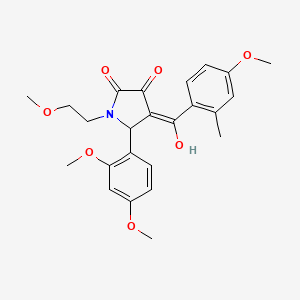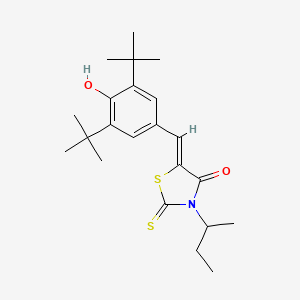![molecular formula C14H16Cl3NO2 B5441675 1-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride](/img/structure/B5441675.png)
1-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring substituted with a dichlorophenyl group and a propanolamine side chain, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a condensation reaction involving a suitable precursor, such as a diketone or an aldehyde, with a source of oxygen.
Substitution with Dichlorophenyl Group: The furan ring is then substituted with a dichlorophenyl group using a halogenation reaction, typically involving reagents like chlorine or bromine.
Attachment of the Propanolamine Side Chain: The final step involves the attachment of the propanolamine side chain through a nucleophilic substitution reaction, where the furan ring is reacted with a suitable amine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
1-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted furan rings.
Wissenschaftliche Forschungsanwendungen
1-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring instead of a furan ring, such as suprofen and articaine, which have similar pharmacological properties.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness
1-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride is unique due to its specific combination of a dichlorophenyl-substituted furan ring and a propanolamine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2.ClH/c1-9(18)7-17-8-11-3-5-14(19-11)12-6-10(15)2-4-13(12)16;/h2-6,9,17-18H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHIEOGRJBNNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide](/img/structure/B5441598.png)
![7-[(1-aminocyclobutyl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5441610.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5441633.png)

![6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5441645.png)

![3-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5441667.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide](/img/structure/B5441679.png)
![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)
![2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5441695.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5441697.png)
![1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5441700.png)
